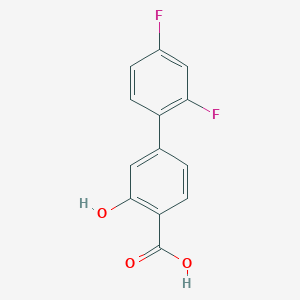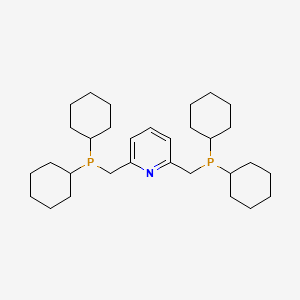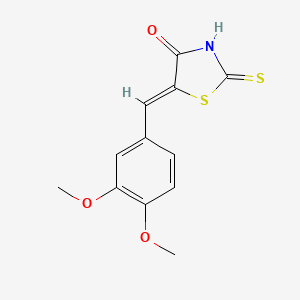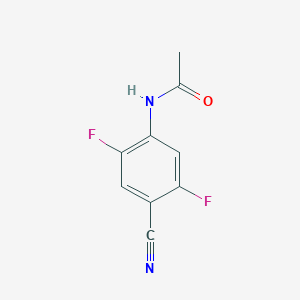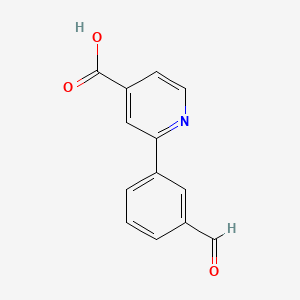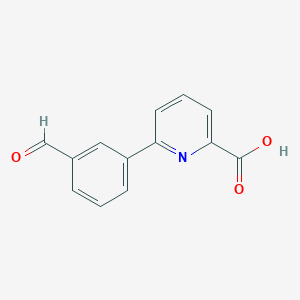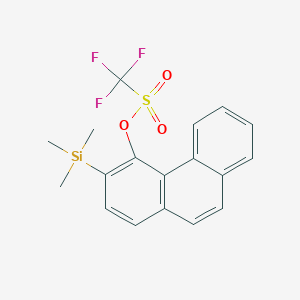
3-Trimethylsilyl-4-phenanthryl triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trimethylsilyl-4-phenanthryl triflate (3T4PT) is a compound with a wide range of applications in the field of synthetic organic chemistry. It is a silyl triflate, a type of organic compound that is formed when a trifluoromethanesulfonic acid is reacted with a silyl halide. 3T4PT is a useful reagent for the synthesis of various organic compounds, and its versatility makes it a valuable tool for chemists.
Applications De Recherche Scientifique
3-Trimethylsilyl-4-phenanthryl triflate has a wide range of applications in the field of synthetic organic chemistry. It is used in the synthesis of various organic compounds, such as carbohydrates, peptides, and nucleosides. In addition, 3-Trimethylsilyl-4-phenanthryl triflate can be used to synthesize chiral compounds with stereoselective control. It is also used in the synthesis of polymers, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Trimethylsilyl-4-phenanthryl triflate is based on its ability to act as a leaving group. When it is reacted with a nucleophile, the triflate group is displaced by the nucleophile, resulting in the formation of a new bond. This reaction can be used to synthesize various organic compounds.
Biochemical and Physiological Effects
3-Trimethylsilyl-4-phenanthryl triflate is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
3-Trimethylsilyl-4-phenanthryl triflate has several advantages for use in lab experiments. It is a versatile reagent that can be used to synthesize a wide range of organic compounds. It is also relatively stable and can be stored for long periods of time. However, it is sensitive to moisture and must be handled with care. It is also expensive and can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of 3-Trimethylsilyl-4-phenanthryl triflate are vast, and there are many areas of research that could benefit from further study. For example, 3-Trimethylsilyl-4-phenanthryl triflate could be used to develop new methods for the synthesis of complex organic compounds. Additionally, 3-Trimethylsilyl-4-phenanthryl triflate could be used to develop new methods for the synthesis of chiral compounds with stereoselective control. Finally, 3-Trimethylsilyl-4-phenanthryl triflate could be used to develop new methods for the synthesis of polymers, dyes, and pharmaceuticals.
Méthodes De Synthèse
3-Trimethylsilyl-4-phenanthryl triflate can be synthesized in a two-step process. First, a silyl halide is reacted with trifluoromethanesulfonic acid in an aqueous solution. This reaction produces a silyl triflate, which is then isolated and purified. The second step involves reacting the silyl triflate with a phenanthrene derivative in a polar organic solvent. This reaction produces 3-Trimethylsilyl-4-phenanthryl triflate.
Propriétés
IUPAC Name |
(3-trimethylsilylphenanthren-4-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)15-11-10-13-9-8-12-6-4-5-7-14(12)16(13)17(15)24-25(22,23)18(19,20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDYMWNLNYUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=C(C=CC3=CC=CC=C32)C=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trimethylsilyl-4-phenanthryl triflate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






